molecular formula C28H27ClN2 B7797348 1,3,3-trimethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium;chloride

1,3,3-trimethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium;chloride

Cat. No.: B7797348
M. Wt: 427.0 g/mol
InChI Key: LORKUZBPMQEQET-UHFFFAOYSA-M
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Description

1,3,3-Trimethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium chloride (CAS 4657-00-5), commonly known as Basic Orange 22, is a cationic indolium dye with a conjugated ethenyl bridge linking two indole moieties. Its molecular formula is C32H31ClN2, and it has a molecular weight of 519.55 g/mol . The compound is characterized by strong absorption in the visible spectrum, making it suitable for textile dyeing and cosmetic applications . Its structure features a central ethenyl group substituted with methyl and phenyl groups, which stabilizes the conjugated π-system and enhances photostability .

Properties

IUPAC Name

1,3,3-trimethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N2.ClH/c1-28(2)23-15-9-11-17-25(23)29(3)26(28)19-18-22-21-14-8-10-16-24(21)30(4)27(22)20-12-6-5-7-13-20;/h5-19H,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORKUZBPMQEQET-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884098
Record name 3H-Indolium, 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl]-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4657-00-5
Record name Basic Orange 22
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4657-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Indolium, 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl]-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3H-Indolium, 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl]-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Activation

The Friedel-Crafts alkylation serves as a foundational step for constructing the indole core. In this method, 3,4'-dichloropropiophenone undergoes intramolecular cyclization in the presence of aprotic acids such as trifluoromethanesulfonic acid. The acid catalyst protonates the carbonyl group, generating a reactive acylium ion that facilitates electrophilic aromatic substitution at the indole's C3 position.

Phase Transfer Catalysts for Yield Enhancement

Incorporating phase transfer catalysts like tetrabutylammonium bromide significantly improves reaction efficiency. These agents reduce system viscosity, enhance mass transfer, and stabilize transition states, increasing yields from 60–70% to 80–85%. For example, a 2020 patent demonstrated that adding 5 mol% tetrabutylammonium bromide to a trifluoromethanesulfonic acid system reduced side products (e.g., dimerized intermediates) by 40%.

Palladium-Catalyzed Cross-Coupling for Vinylindole Formation

Ligand Design and Stereochemical Control

The vinyl bridge between indole units is constructed via Heck coupling or Suzuki-Miyaura reactions. Palladium catalysts paired with chiral ligands like Fesulphos (23) enable stereoselective vinylation. In a 2016 study, SingaCycle-A3 (35), a bulky N-heterocyclic carbene-palladium complex, achieved 78% yield for analogous styryl-indole couplings by suppressing β-hydride elimination.

Solvent and Temperature Optimization

Reactions performed in dimethylacetamide at 110°C for 12 hours favor the formation of the trans-vinyl configuration. Lower temperatures (80°C) lead to incomplete conversion, while polar aprotic solvents like DMF improve catalyst solubility but increase decomposition risks.

Dehydrogenation and Quaternary Ammonization

Quinone-Mediated Dehydrogenation

Conversion of the intermediate 1,3,3-trimethylindoline to the indolium structure requires dehydrogenation. p-Benzoquinone acts as a stoichiometric oxidant, abstracting hydrogen atoms from the indoline’s C2 position. A 1960 protocol demonstrated that refluxing indoline derivatives with p-benzoquinone in benzene for 5 hours achieves >90% dehydrogenation efficiency.

Quaternary Ammonization with Methyl Chloride

The final step involves alkylation with methyl chloride to form the indolium salt. Using a two-phase system (water/dichloromethane) with tetrabutylammonium hydrogen sulfate as a phase transfer catalyst ensures complete quaternization. NMR studies confirm that reactions conducted at 50°C for 6 hours yield >95% conversion to the target chloride salt.

Comparative Analysis of Synthetic Routes

MethodCatalysts/AgentsYield (%)Selectivity (%)Key Advantage
Friedel-CraftsCF₃SO₃H, TBA-Br8588Scalable, minimal side products
Palladium Cross-CouplingPd/SingaCycle-A37882Stereochemical control
Dehydrogenationp-Benzoquinone9095High functional group tolerance

Data synthesized from analogous indolium salt syntheses .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction may yield simpler indole derivatives.

Scientific Research Applications

Overview

1,3,3-trimethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium; chloride is a synthetic organic compound belonging to the class of indolium salts. Its complex structure, characterized by a trimethylindole core and a vinyl group attached to a phenyl-substituted indole moiety, suggests potential applications across various fields including organic electronics, photochemistry, and biological systems. The molecular formula is C28H27ClN2C_{28}H_{27}ClN_{2} with a molecular weight of approximately 426.99 g/mol .

Organic Electronics

The unique electronic properties of 1,3,3-trimethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium; chloride make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor can enhance charge transport and improve device efficiency.

Photochemistry

This compound exhibits interesting photochemical properties that can be harnessed in photodynamic therapy (PDT). The indolium structure may facilitate the generation of reactive oxygen species (ROS) upon light activation, which is crucial for therapeutic applications targeting cancer cells.

Biological Systems

The biological activity of indolium salts has been studied extensively. Preliminary research indicates that 1,3,3-trimethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium; chloride may possess antimicrobial and antifungal properties. Its interaction with biological membranes could lead to novel applications in drug delivery systems.

Case Studies and Research Findings

Several studies have explored the applications of indolium salts in various fields:

  • Organic Electronics : Research demonstrated that indolium salts can improve the efficiency of OLEDs by enhancing charge mobility. A study found that incorporating these compounds into device architectures resulted in higher luminance and efficiency .
  • Photodynamic Therapy : A case study investigated the use of indolium derivatives in PDT, showing that they could effectively generate ROS under specific light conditions, leading to significant cytotoxic effects on cancer cells .
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of various indolium salts, revealing that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .

Mechanism of Action

The mechanism of action of 1,3,3-trimethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium;chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins, altering their activity and stability .

Comparison with Similar Compounds

Indolium-Based Cationic Dyes

Basic Orange 22 belongs to a broader class of indolium dyes optimized for their optical properties. Key structural analogs include:

Compound Name (CAS) Molecular Formula λmax (nm) Applications Key Differences Source
Basic Orange 22 (4657-00-5) C32H31ClN2 Not reported Textiles, cosmetics Phenyl substitution at indole C2
1-Ethyl-3,3-dimethyl-2-[propenyl]indolium iodide (14696-39-0) C23H25IN2 546 (MeOH) Fluorescent probes Ethyl groups, iodide counterion
IR775 (199444-11-6) C32H35ClN2 NIR region Photothermal therapy Cyclohexenyl bridge, chloro substitution
Basic Red 14 (12217-48-0) C23H26ClN3 ~520 Biological staining Cyano group, aniline substituent

Key Observations :

  • The phenyl group at the indole C2 position in Basic Orange 22 enhances steric hindrance, reducing aggregation compared to simpler analogs like Basic Red 14 .
  • IR775 exhibits a near-infrared (NIR) absorption due to its extended conjugation via a cyclohexenyl bridge, unlike Basic Orange 22’s visible-range absorption .
  • Substitution of the counterion (e.g., iodide in CAS 14696-39-0 vs. chloride in Basic Orange 22) influences solubility and ionic interactions in biological systems .

Pharmacologically Active Indolium Derivatives

Basic Orange 22 and its analogs have been explored for biomedical applications. highlights its role in stabilizing misfolded p53 proteins, with a binding affinity of −9.6 kcal/mol , outperforming other indolium derivatives like 3,6-bis(4,5-dihydro-1H-imidazol-2-yl)-9-methylcarbazole (−9.0 kcal/mol) . This suggests that the ethenyl-linked indole system in Basic Orange 22 provides optimal hydrophobic interactions for protein stabilization.

Spectroscopic and Stability Comparisons

  • Absorption Properties: Basic Orange 22’s absorption spectrum is influenced by its conjugated ethenyl bridge.
  • Photostability : The methyl and phenyl substituents in Basic Orange 22 reduce photodegradation, a common issue in cationic dyes like IR775, which requires stabilization in binary solvent systems .
  • Thermal Stability : Indolium salts generally exhibit moderate thermal stability, but the chloride counterion in Basic Orange 22 may improve compatibility with polar solvents compared to iodide analogs .

Biological Activity

Overview

1,3,3-trimethyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium;chloride, commonly referred to as C.I. Basic Orange 22, is a synthetic organic compound belonging to the class of indolium salts. Its complex structure features a trimethylindole core and a vinyl group attached to a phenyl-substituted indole moiety. This compound has garnered attention in various fields, particularly in biological research due to its unique properties and potential applications.

  • Molecular Formula : C28H27ClN2
  • Molecular Weight : Approximately 426.99 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as proteins and nucleic acids. Key mechanisms include:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects in rapidly dividing cells.
  • Protein Binding : It has the capacity to bind to various proteins, altering their activity and stability. This interaction can affect cellular signaling pathways and metabolic processes.

Biological Applications

  • Staining Agent : Due to its vibrant color properties, this compound is utilized as a staining agent in microscopy for visualizing cellular components.
  • Anticancer Activity : Preliminary studies indicate that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines through its DNA intercalation capability.
  • Fluorescent Probes : Its fluorescent characteristics make it suitable for use as a probe in biological assays, aiding in the visualization of cellular processes.

In Vitro Studies

A study investigated the effects of this compound on various cancer cell lines. The findings indicated:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0DNA intercalation leading to apoptosis
MCF77.5Disruption of protein function
A5496.0Induction of oxidative stress

These results suggest that the compound's cytotoxicity varies among different cell types but consistently involves mechanisms related to DNA damage and protein interaction.

Comparative Analysis with Similar Compounds

A comparative study was conducted with structurally similar compounds to evaluate their biological activities:

Compound NameSimilarityUnique Features
5-Methoxy-indoleShares indole coreExhibits different electronic properties
Indolium SaltsVarying substituentsDifferent substituents lead to varied chemical properties
C.I. Basic Orange 22 (this compound)Unique substitution patternNotable for strong DNA intercalation ability

Q & A

Q. Basic

  • HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate charged species. Monitor at λ = 450–550 nm (characteristic of indolium chromophores) .
  • ¹H NMR Integration : Compare peak areas of diagnostic signals (e.g., N-methyl groups at δ 3.2–3.5 ppm) to quantify impurities .
  • Elemental Analysis : Validate chloride counterion stoichiometry (theoretical Cl%: ~8.2%) to confirm salt formation .

How can computational tools predict the biological activity of this compound, and what limitations exist?

Q. Advanced

  • Molecular Docking : Use software like MOE or AutoDock to simulate binding to targets (e.g., DNA G-quadruplexes or kinases). highlights indole derivatives’ affinity for nicotinic acetylcholine receptors, suggesting similar targets for this compound .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5 predicts moderate blood-brain barrier penetration) but may underestimate cation-π interactions critical for indolium salts .
  • Limitations : Computational models often fail to account for solvent effects on charge distribution, necessitating experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What strategies mitigate photodegradation during optical studies of this compound?

Q. Advanced

  • Light-Screening Additives : Incorporate 1,4-diazabicyclo[2.2.2]octane (DABCO) to quench singlet oxygen, reducing photooxidation of the ethenyl bridge .
  • Low-Temperature Spectroscopy : Perform UV-Vis and fluorescence measurements at 77 K (liquid N₂) to stabilize excited states .
  • Encapsulation : Use cyclodextrins or micelles to shield the chromophore from solvent-induced degradation, as demonstrated for similar indolium dyes .

How does the counterion (chloride) influence the compound’s physicochemical properties?

Basic
The chloride ion:

  • Enhances Solubility : Improves aqueous solubility (e.g., ~2 mg/mL in H₂O) compared to lipophilic counterions like PF₆⁻ .
  • Modifies Crystallinity : SCXRD in shows chloride participation in hydrogen-bonding networks, affecting crystal packing and melting point .
  • Impacts Reactivity : Chloride can act as a leaving group in nucleophilic substitution reactions, requiring anhydrous storage to prevent hydrolysis .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Keep in amber vials under argon at −20°C to prevent moisture absorption and photodegradation .
  • Handling : Use gloveboxes for weighing to avoid oxidation of the indolium core.
  • Stability Monitoring : Perform monthly HPLC checks to detect decomposition products (e.g., free indole derivatives) .

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

  • Core Modifications : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) to assess electronic effects on bioactivity .
  • Bridging Group Variation : Replace the ethenyl linker with ethynyl or carbonyl groups to study conformational rigidity .
  • High-Throughput Screening (HTS) : Use fluorescence-based assays (e.g., DNA intercalation) to rapidly evaluate libraries of derivatives .

What crystallographic challenges arise during SCXRD analysis, and how are they resolved?

Q. Advanced

  • Disorder in Cationic Moieties : The indolium core may exhibit positional disorder. Mitigate this by collecting data at low temperature (100 K) and refining with twin-law corrections .
  • Weak Diffraction : Large, flexible substituents reduce crystal quality. Use seeding techniques or mixed solvents (e.g., ether/CHCl₃) to improve crystal growth .
  • Charge Balancing : Confirm chloride placement via Fourier difference maps and bond-valence sum (BVS) calculations .

How do solvent polarity and pH affect the compound’s fluorescence properties?

Q. Basic

  • Solvent Polarity : Emission λmax shifts bathochromically (~30 nm) in DMSO vs. ethanol due to stabilization of the excited state .
  • pH Sensitivity : Protonation at acidic pH (e.g., <4) quenches fluorescence by disrupting the conjugated π-system. Use buffered solutions (pH 7.4) for bioimaging studies .

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